molecular formula C13H16N2O5 B1331211 Z-Gly-sar-OH CAS No. 7801-91-4

Z-Gly-sar-OH

Cat. No.: B1331211
CAS No.: 7801-91-4
M. Wt: 280.28 g/mol
InChI Key: DNSQLCGFBZSRPW-UHFFFAOYSA-N
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Description

Z-Gly-sar-OH, also known as N-[(phenylmethoxy)carbonyl]glycylsarcosine, is a dipeptide derivative. It is composed of glycine and sarcosine, with a benzyloxycarbonyl (Z) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of Z-Gly-Sar-OH is the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a crucial role in the nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

This compound, a dipeptide, interacts with its target, PEPT-1, by being recognized and transported by this peptide transporter . The compound comprises an N-methylated peptide bond that increases stability against enzymatic degradation , which is crucial for its interaction with PEPT-1.

Biochemical Pathways

The uptake and transport of this compound in cells are mediated by PEPT-1 . The PI3K/AKT signaling pathway regulates the absorption of small peptides . Inhibition of this pathway can significantly suppress the expression of PEPT-1, thus impairing the uptake and transport of this compound .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to its interaction with PEPT-1. The compound exhibits favorable sensitivity in positive ion mode due to the protonation of the amino terminus of the dipeptide in acidic conditions . .

Result of Action

The result of this compound’s action is the successful transport of the compound into cells via PEPT-1 . This process is crucial for the overall health and productivity of organisms, as it contributes to the nutritional supply with amino acids .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the uptake and transport of the compound are significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake is 6.0–6.5 . The presence of certain dipeptides can decrease these properties . Furthermore, the compound’s action can be impaired by inhibitors of the PI3K/AKT signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-sar-OH can be synthesized through a series of peptide coupling reactions. One common method involves the reaction of Z-glycine with sarcosine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, which can efficiently couple amino acids and protect groups under controlled conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-sar-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release glycine and sarcosine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

    Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. For example, hydrochloric acid or sodium hydroxide solutions can facilitate the hydrolysis process.

    Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

    Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide coupling reactions.

Major Products Formed

    Hydrolysis: Glycine and sarcosine.

    Substitution: Deprotected glycine-sarcosine dipeptide.

    Coupling Reactions: Longer peptide chains with this compound as a building block.

Scientific Research Applications

Z-Gly-sar-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glycine-sarcosine (Gly-Sar): A simpler dipeptide without the benzyloxycarbonyl protecting group.

    N-methylglycine (Sarcosine): A single amino acid derivative.

    N,N-dimethylglycine: A dimethylated derivative of glycine.

Uniqueness

Z-Gly-sar-OH is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSQLCGFBZSRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293391
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-91-4
Record name 7801-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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